methyl N-[11-(3-morpholin-4-ylpropanoyl)benzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[11-(3-morpholin-4-ylpropanoyl)benzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride typically involves multiple steps, including the formation of the benzobbenzazepine core, the introduction of the morpholine ring, and the addition of the carbamate group. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
- Formation of the Benzobbenzazepine Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using a catalyst such as palladium or platinum.
- Introduction of the Morpholine Ring : The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzobbenzazepine intermediate.
- Addition of the Carbamate Group : The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[11-(3-morpholin-4-ylpropanoyl)benzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
- Substitution : Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
- Substitution : Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Methyl N-[11-(3-morpholin-4-ylpropanoyl)benzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride has a wide range of scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
- Industry : Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[11-(3-morpholin-4-ylpropanoyl)benzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Methyl {5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate : A structurally similar compound with a different substitution pattern on the benzobbenzazepine core.
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride : Another compound with a morpholine ring and similar functional groups.
Uniqueness: Methyl N-[11-(3-morpholin-4-ylpropanoyl)benzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl N-[11-(3-morpholin-4-ylpropanoyl)benzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4.ClH.H2O/c1-29-23(28)24-19-9-8-18-7-6-17-4-2-3-5-20(17)26(21(18)16-19)22(27)10-11-25-12-14-30-15-13-25;;/h2-9,16H,10-15H2,1H3,(H,24,28);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYAUVPFMWJURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=CC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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